Acetic acid;tetradec-7-en-3-ol
Description
Molecular Architecture
The compound’s molecular formula, $$ \text{C}{16}\text{H}{32}\text{O}{3} $$, reflects its dual-component nature: acetic acid ($$ \text{CH}3\text{COOH} $$) and tetradec-7-en-3-ol ($$ \text{C}{14}\text{H}{28}\text{O} $$). The tetradec-7-en-3-ol moiety contains a 14-carbon chain with a double bond between carbons 7 and 8 ($$ \Delta^7 $$) and a hydroxyl group at carbon 3. The acetic acid is esterified to the alcohol group, forming a carboxylate linkage ($$ \text{R-O-CO-CH}_3 $$).
Key structural features :
- Backbone : A 14-carbon chain with a $$ \Delta^7 $$ double bond.
- Functional groups : Hydroxyl (-OH) at C-3 and acetyloxy (-O-CO-CH$$_3$$) at C-1.
- Stereochemistry : The double bond configuration (E/Z) and the chiral center at C-3 introduce stereoisomerism.
The SMILES notation $$ \text{CCCCCCC=CCCCC(CC)O.CC(=O)O} $$ delineates the connectivity, highlighting the ester bond and unsaturated backbone.
Stereochemical Configuration
The compound exhibits two stereochemical variables:
- Double bond geometry : The $$ \Delta^7 $$ double bond can adopt E (trans) or Z (cis) configurations, influencing molecular packing and intermolecular interactions.
- Chiral center at C-3 : The hydroxyl-bearing carbon (C-3) has an $$ R $$ or $$ S $$ configuration, affecting biological activity and crystallization behavior.
Experimental data on enantiomeric purity remain limited, but computational studies suggest the $$ R $$-enantiomer predominates in synthetic preparations due to steric preferences during esterification.
Properties
CAS No. |
144610-97-9 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
acetic acid;tetradec-7-en-3-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2;1-2(3)4/h9-10,14-15H,3-8,11-13H2,1-2H3;1H3,(H,3,4) |
InChI Key |
AUBPXMNIYHVOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC(CC)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Tetradec-7-en-3-ol with Acetic Acid/Anhydride
Fischer Esterification is a primary method for synthesizing acetates. This acid-catalyzed reaction involves refluxing tetradec-7-en-3-ol with acetic acid in the presence of a catalyst.
Key Steps :
- Activation of Acetic Acid : Acetic anhydride enhances reactivity by forming a mixed anhydride intermediate.
- Catalyst Role : Borated zirconia or H₂SO₄ protonates the carbonyl oxygen, facilitating nucleophilic attack by the alcohol.
Wittig Reaction for Double Bond Installation
For stereocontrolled synthesis of the C7 double bond, the Wittig reaction is employed. This method involves a phosphorus ylide reacting with an aldehyde to form the unsaturated ester.
Example Workflow :
- Ylide Preparation : Triphenylphosphine reacts with tetradec-7-en-3-ol bromide to form a phosphonium salt.
- Oxidation to Aldehyde : 9-Bromo-1-nonanol is oxidized to 9-bromoaldehyde using PCC (pyridinium chlorochromate).
- Wittig Olefination : The ylide reacts with the aldehyde at −78°C to yield the desired ester.
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Wittig reaction | Phosphorus ylide, aldehyde | THF, −78°C, 24 hours | 60–70% |
Stereochemical Control :
- E/Z Selectivity : The reaction temperature and base (e.g., bis(trimethylsilyl)sodium amide) influence double bond geometry.
- Purification : Silica gel chromatography isolates the product with >95% purity.
Multi-step Synthesis from Aldehydes
A six-step protocol inspired by pheromone synthesis involves sequential oxidation, condensation, and hydrogenation.
Steps :
- Aldehyde Oxidation : Dihydropyran-derived aldehydes undergo oxidation to form α,β-unsaturated ketones.
- Knoevenagel Condensation : Propionaldehyde and malonic acid form (E)-3-pentenoic acid under piperidine catalysis.
- Reduction : LiAlH₄ reduces the acid to (E)-3-penten-1-ol.
- Bromination : Triphenylphosphine and CBr₄ generate the bromoalkane intermediate.
- Wittig Reaction : Final coupling with a formylated acid yields the ester.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | Piperidine, DMSO | 100°C, 8 hours | 70% | |
| LiAlH₄ reduction | THF, room temperature | 8 hours | 85% |
Overall Yield : 28% (six steps).
Catalytic Acetylation with Heteropoly Acids
Heteropoly acids (HPAs) like H₃PMo₁₂O₄₀ offer green catalysis for esterification.
Procedure :
- Acetic Anhydride Activation : HPAs stabilize the acylium ion intermediate.
- Reaction with Alcohol : Tetradec-7-en-3-ol reacts in acetic anhydride at 100°C for 4 hours.
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| H₃PMo₁₂O₄₀ | 100°C, 4 hours, acetic anhydride | 80% |
Advantages :
- Recyclability : HPAs retain activity after multiple cycles.
- High Selectivity : Minimal side products due to controlled acidity.
Comparative Analysis of Methods
| Method | Yield | Catalyst Cost | Purity | Scalability |
|---|---|---|---|---|
| Fischer Esterification | 70–90% | Low (H₂SO₄) | High | High |
| Wittig Reaction | 60–70% | Moderate (PPh₃) | Very High | Moderate |
| HPA Catalysis | 80% | Moderate | High | Moderate |
Challenges and Optimization Strategies
- Stereochemical Purity : E/Z isomerization occurs under acidic conditions; low-temperature Wittig reactions mitigate this.
- Catalyst Deactivation : Borated zirconia requires regeneration after 3–4 cycles.
- By-product Management : Distillation or chromatography removes unreacted acetic acid and anhydride.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradec-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemical Applications
Organic Synthesis
- Reagent and Intermediate : Acetic acid; tetradec-7-en-3-ol serves as a reagent in organic synthesis and as an intermediate for producing other chemicals. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Carboxylic acids or ketones |
| Reduction | Alcohols |
| Substitution | Various substituted esters or amides |
Biological Applications
Pharmacological Research
- Antimicrobial Properties : Studies indicate that acetic acid; tetradec-7-en-3-ol exhibits antimicrobial activity, potentially disrupting microbial cell membranes. This property makes it a candidate for further research in antimicrobial drug development.
Case Study: Analgesic Activity
- A study utilized acetic acid-induced writhing tests in mice to evaluate the analgesic potential of various compounds. The ethyl acetate fraction of Justicia adhatoda, which contains acetic acid derivatives, demonstrated significant analgesic effects at doses of 150 mg/kg and 300 mg/kg . The results indicated that compounds like acetic acid; tetradec-7-en-3-ol could be explored for pain management therapies.
Medical Applications
Drug Delivery Systems
- Research is ongoing into the use of acetic acid; tetradec-7-en-3-ol in drug delivery systems due to its ability to enhance the solubility and bioavailability of certain therapeutic agents. Its ester structure may facilitate the controlled release of drugs.
Industrial Applications
Fragrance and Flavor Industry
- Acetic acid; tetradec-7-en-3-ol is used in the production of fragrances and flavors due to its pleasant aroma profile. It contributes sweet, fruity, and floral notes to perfumes and cosmetic products, making it valuable in the fragrance industry.
Production Processes
Mechanism of Action
The mechanism of action of acetic acid;tetradec-7-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Proteomic Studies : Acetic acid bacteria (AAB) show upregulated stress-response proteins (e.g., aconitase, thioredoxin) under acidic conditions. Tetradec-7-en-3-ol’s impact on microbial membranes remains unexplored .
- Toxicity Data: Limited information exists on the compound’s ecotoxicology. Analogous esters (e.g., dodecyl acetate) show low acute toxicity (LD50 > 2,000 mg/kg in rats), but tetradec-7-en-3-ol’s unsaturated chain may alter metabolic pathways .
Biological Activity
Acetic acid; tetradec-7-en-3-ol, also known by its chemical structure CHO, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Acetic acid; tetradec-7-en-3-ol is characterized by the presence of a long-chain fatty alcohol (tetradec-7-en-3-ol) and an acetic acid moiety. The combination of these two functional groups contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that acetic acid; tetradec-7-en-3-ol exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as a natural preservative or therapeutic agent against infections.
- Antioxidant Properties : The compound may modulate oxidative stress in biological systems, providing protective effects against cellular damage caused by free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that acetic acid; tetradec-7-en-3-ol may reduce inflammation in vitro, indicating its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |
| Antioxidant | Modulates oxidative stress | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of acetic acid; tetradec-7-en-3-ol against common pathogens demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL for both strains, indicating strong antimicrobial potential.
- Antioxidant Activity Assessment : In vitro assays measuring the compound's ability to scavenge free radicals showed a dose-dependent response. At concentrations of 50 µg/mL and above, the compound exhibited over 70% inhibition of DPPH radical formation, suggesting robust antioxidant capabilities.
- Anti-inflammatory Mechanism : Research involving human cell lines treated with acetic acid; tetradec-7-en-3-ol revealed a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha). The IC50 for cytokine inhibition was reported at 75 µg/mL, highlighting its potential therapeutic application in managing inflammatory conditions.
The biological activity of acetic acid; tetradec-7-en-3-ol can be attributed to several mechanisms:
- Interaction with Membranes : The long hydrophobic chain facilitates incorporation into lipid membranes, potentially disrupting microbial cell integrity.
- Antioxidative Mechanisms : The compound may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).
- Cytokine Modulation : It appears to affect signaling pathways involved in inflammation, possibly through inhibition of NF-kB activation.
Q & A
Q. How to design a kinetic study for acetic acid ester hydrolysis?
- Methodological Answer : Use pseudo-first-order conditions with excess NaOH (0.5–1.0 M). Monitor pH changes potentiometrically or via in situ FTIR (C=O stretch at 1730 cm). Calculate rate constants () and plot Arrhenius curves (10–50°C) to determine activation energy (). Include control experiments with deuterated water (DO) to probe solvent isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
